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molecular formula C10H7N3 B8667840 8-Aminoquinoline-5-carbonitrile

8-Aminoquinoline-5-carbonitrile

Cat. No. B8667840
M. Wt: 169.18 g/mol
InChI Key: GZOKMBOFGADTAY-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

In a similar fashion using route 19 general procedure 29, 8-nitroquinoline-5-carbonitrile 471 (350 mg, 1.7 mmol), SnCl2 (1.3 g, 7.0 mmol), 6N HCl (4 drops) and EtOH (10 ml) gave the title compound (250 mg, 86%) which was used in the next step without further purification.
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
86%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:13]2[N:12]=[CH:11][CH:10]=[CH:9][C:8]=2[C:7]([C:14]#[N:15])=[CH:6][CH:5]=1)([O-])=O.Cl[Sn]Cl>Cl.CCO>[NH2:1][C:4]1[C:13]2[N:12]=[CH:11][CH:10]=[CH:9][C:8]=2[C:7]([C:14]#[N:15])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=2C=CC=NC12)C#N
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
Cl[Sn]Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=2C=CC=NC12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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